molecular formula C13H11ClN2O2 B1616692 Nicotinic acid, 2-(p-chlorobenzylamino)- CAS No. 33522-81-5

Nicotinic acid, 2-(p-chlorobenzylamino)-

Cat. No. B1616692
Key on ui cas rn: 33522-81-5
M. Wt: 262.69 g/mol
InChI Key: DOLGQLPAEFRJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05854257

Procedure details

A mixture of 2-chloronicotinic acid (30.0 g) and 4-chlorobenzylamine (45 ml) was heated at 120° C. for 3.5 hours. The mixture was cooled to ambient temperature and the solid obtained was washed with water and collected by filtration. The solid was boiled in methanol and filtered to give 2-(4-chlorobenzylamino)-nicotinic acid, m.p. 240°-242° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1>>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH:17][C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
45 mL
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solid obtained
WASH
Type
WASH
Details
was washed with water
FILTRATION
Type
FILTRATION
Details
collected by filtration
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CNC2=C(C(=O)O)C=CC=N2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.